molecular formula C8H15N7O2S3 B13121600 N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine

N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine

Cat. No.: B13121600
M. Wt: 337.5 g/mol
InChI Key: NOBYHXGPWRXUGM-LZCJLJQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Famotidine is synthesized from S-(2-aminothiazol-4-ylmethyl) isothiourea. The synthesis involves reacting 1,3-dichloroacetone with two molecules of thiourea, forming a thiazole ring and substituting the chlorine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid.

Industrial Production Methods

Industrial production of famotidine involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Famotidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Famotidine has a wide range of applications in scientific research:

Mechanism of Action

Famotidine works by competitively inhibiting histamine H2-receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid. The molecular targets include the H2-receptors, and the pathways involved are related to the regulation of gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Famotidine is unique due to its higher potency and longer duration of action compared to other H2-receptor antagonists. It also has a better safety profile, making it a preferred choice for treating gastric acid-related disorders .

Properties

Molecular Formula

C8H15N7O2S3

Molecular Weight

337.5 g/mol

IUPAC Name

2-[4-[[(E)-3-amino-3-(sulfamoylamino)prop-2-enyl]sulfanylmethyl]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h1,4,15H,2-3,9H2,(H2,12,16,17)(H4,10,11,13,14)/b6-1+

InChI Key

NOBYHXGPWRXUGM-LZCJLJQNSA-N

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSC/C=C(\N)/NS(=O)(=O)N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCC=C(N)NS(=O)(=O)N

Origin of Product

United States

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